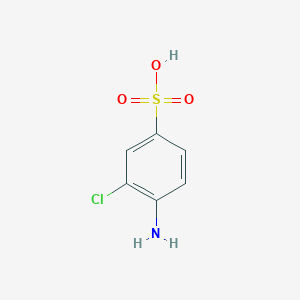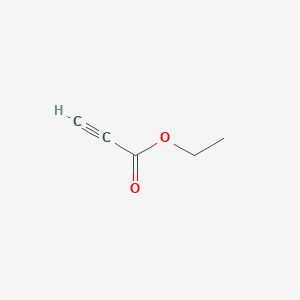
Ethylpropiolat
Übersicht
Beschreibung
Ethyl propiolate (EP) is an organic compound with the molecular formula C4H7O2. It is a colorless liquid with a pungent odor and a boiling point of 131°C. EP has a wide range of industrial applications, including use as a solvent, a reagent, a fuel additive, and a precursor to other compounds. Its unique properties make it an attractive choice for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Derivatisierungsmittel für Thiole
Ethylpropiolat wird häufig als Derivatisierungsmittel für Thiole verwendet, organische Verbindungen, die ein an ein Wasserstoffatom gebundenes Schwefelatom enthalten. Diese Anwendung ist sowohl in der chemischen als auch in der biologischen Forschung von entscheidender Bedeutung. Die Verbindung reagiert mit Thiolen unter Bildung von Disulfiden, wodurch die Modifikation und Charakterisierung dieser Moleküle ermöglicht wird . Diese Reaktion erleichtert den Nachweis und die Analyse von Thiolen mit verschiedenen analytischen Techniken wie Chromatographie und Spektroskopie .
Analytisches Reagenz in der pharmazeutischen Analyse
In der pharmazeutischen Analyse dient this compound als analytisches Reagenz, insbesondere für die Thiolbestimmung. Es bietet einen neuartigen Ansatz für die pharmazeutische Analyse durch Reaktion unter Flussbedingungen unter Verwendung der sequentiellen Injektionsanalyse und UV-Detektion . Dies ermöglicht die präzise Quantifizierung und Untersuchung pharmazeutischer Verbindungen, die Thiolgruppen enthalten.
Synthese von heterozyklischen Verbindungen
This compound ist an der Synthese von heterozyklischen Verbindungen beteiligt, insbesondere bei [3+2]-Cycloadditionsreaktionen mit Arylaziden . Diese Reaktionen sind bedeutsam für die Bildung von Triazol-Heterocyclen, die wichtige Segmente in Verbindungen mit verschiedenen biologischen Aktivitäten sind, wie z. B. antituberkulose, antimalaria, krebshemmende und antimykotische Eigenschaften .
Herstellung von entzündungshemmenden Verbindungen
Diese Verbindung wird als Vorläufer bei der Herstellung von Strukturen wie Pyrazolo[1,5-a]pyridin verwendet, die eine entzündungshemmende Wirkung zeigt . Solche Anwendungen sind wichtig bei der Entwicklung neuer Therapeutika zur Behandlung von Entzündungsreaktionen.
Synthese von substituierten Anthrachinonen
This compound wird bei der Synthese von substituierten Anthrachinonen eingesetzt . Anthrachinone haben verschiedene industrielle Anwendungen, darunter Farbstoffe und Pigmente, und werden auch bei der Herstellung bestimmter Pharmazeutika verwendet.
Organische Synthese, die durch Triphenylphosphin gefördert wird
Es wird in organischen Syntheseprozessen verwendet, wie z. B. der Synthese von Benzol-1,2,3,5-tetracarboxylaten, die durch Triphenylphosphin gefördert werden . Diese Verbindungen haben potenzielle Anwendungen in der Materialwissenschaft und der pharmazeutischen Chemie.
Wirkmechanismus
Ethyl propiolate is an organic compound with the formula HC≡CCO2C2H5 . It is the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid . This compound is a reagent and building block for the synthesis of other organic compounds .
Target of Action
The primary target of ethyl propiolate is thiols . Thiols are organic compounds containing a sulfur atom bonded to a hydrogen atom, and they play important roles in various biological and chemical processes .
Mode of Action
Ethyl propiolate reacts readily with thiols to form disulfides through a nucleophilic addition-elimination reaction . This reaction is often used in organic synthesis to modify and functionalize thiols .
Biochemical Pathways
The biochemical pathway primarily affected by ethyl propiolate involves the modification and functionalization of thiols . The resulting disulfides can be further manipulated to introduce desired functionalities or to create new chemical entities .
Result of Action
The primary result of ethyl propiolate’s action is the formation of disulfides from thiols . This enables the modification of thiol-containing molecules and facilitates their detection and characterization using analytical techniques such as chromatography and spectroscopy .
Action Environment
The action of ethyl propiolate can be influenced by several environmental factors. For instance, parameters such as pH, concentration of ethyl propiolate, and temperature can affect the reaction kinetics . Therefore, proper handling and ventilation are required when using ethyl propiolate, especially at high concentrations .
Safety and Hazards
Ethyl propiolate is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
Ethyl propiolate has been used in a one-pot reaction sequence to transform it into a complex, usefully functionalized bicyclic product . Thioconjugate addition yielding Z-selective enoates has been developed for both aromatic thiols (trialkylamine-catalyzed) and aliphatic thiols (KOt-Bu-catalyzed) .
Biochemische Analyse
Biochemical Properties
One of the notable properties of Ethyl propiolate is its ability to act as a versatile derivatizing agent for thiols or sulfhydryl compounds . Thiols are organic compounds containing a sulfur atom bonded to a hydrogen atom, and they play important roles in various biological and chemical processes . Ethyl propiolate reacts readily with thiols to form disulfides through a nucleophilic addition-elimination reaction . This reaction is often used in organic synthesis to modify and functionalize thiols .
Cellular Effects
The cellular effects of Ethyl propiolate are primarily related to its reactivity towards thiols . It enables the modification and characterization of thiol-containing molecules in chemical and biological research
Molecular Mechanism
The molecular mechanism of Ethyl propiolate involves its reaction with thiols to form disulfides through a nucleophilic addition-elimination reaction . This reaction is often used in organic synthesis to modify and functionalize thiols . The resulting disulfides can be further manipulated to introduce desired functionalities or to create new chemical entities .
Temporal Effects in Laboratory Settings
The temporal effects of Ethyl propiolate It is known that Ethyl propiolate is a colorless liquid with a fruity odor commonly used as a versatile derivatizing agent for thiols .
Dosage Effects in Animal Models
The effects of Ethyl propiolate It is known that Ethyl propiolate has a low toxicity profile, and exposure at normal levels does not cause adverse health effects .
Metabolic Pathways
The metabolic pathways involving Ethyl propiolate It is known that Ethyl propiolate reacts readily with thiols to form disulfides, enabling their modification and characterization in chemical and biological research .
Transport and Distribution
The transport and distribution of Ethyl propiolate It is known that Ethyl propiolate is a colorless liquid that is miscible with organic solvents .
Eigenschaften
IUPAC Name |
ethyl prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVJYQGSRWVMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31762-50-2 | |
| Record name | 2-Propynoic acid, ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80211359 | |
| Record name | Ethyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; mp = 9 deg C; [Alfa Aesar MSDS] | |
| Record name | Ethyl propiolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20790 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
623-47-2 | |
| Record name | Ethyl propiolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl propiolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl propiolate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl propiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PROPIOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W235G5U52S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ethyl propiolate?
A1: The molecular formula of ethyl propiolate is C5H6O2, and its molecular weight is 98.10 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize ethyl propiolate?
A2: Ethyl propiolate can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands corresponding to specific functional groups, such as the C≡C stretch of the alkyne and the C=O stretch of the ester group. [, ]
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
Q3: What are some common reactions involving ethyl propiolate?
A3: Ethyl propiolate participates in various reactions, including:
- Cycloaddition Reactions: Ethyl propiolate readily undergoes [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides, azides, and nitrones, leading to the formation of heterocyclic compounds like isoxazoles, triazoles, and isoxazolidines, respectively. [, , , , , , ]
- Diels-Alder Reactions: As a dienophile, ethyl propiolate reacts with dienes like furan in Diels-Alder reactions, forming bicyclic compounds. []
- Michael Additions: Ethyl propiolate acts as a Michael acceptor in reactions with nucleophiles like amines, thiols, and organometallic reagents, resulting in the formation of β-substituted acrylate derivatives. [, , , , ]
- Cyclotrimerization Reactions: Transition metal catalysts like ruthenium and palladium complexes promote the cyclotrimerization of ethyl propiolate, yielding substituted benzene derivatives. [, ]
- Nucleophilic Addition Reactions: Nucleophiles can attack the electrophilic carbon of the alkyne in ethyl propiolate, leading to the addition products. [, ]
Q4: What role does ethyl propiolate play in multi-component reactions?
A4: Ethyl propiolate serves as a valuable building block in multi-component reactions, such as those involving azaarenes, NH-heterocyclic compounds, and 1,3-dicarbonyl compounds, enabling the efficient synthesis of complex molecules. []
Q5: How does the choice of catalyst influence the regioselectivity in reactions with ethyl propiolate?
A5: The regioselectivity of reactions involving ethyl propiolate is strongly influenced by the catalyst used. For instance, in the 1,3-dipolar cycloaddition of pyrimidinium ylides with ethyl propiolate, the regioselectivity can be explained using perturbation and frontier orbital theories. [] Similarly, in the Diels-Alder reaction with furan, the presence of AlCl3 influences the endo/exo selectivity of the product formation. []
Q6: What are some notable applications of ethyl propiolate in organic synthesis?
A6: Ethyl propiolate serves as a crucial starting material for synthesizing various compounds, including:
- Heterocycles: It's widely employed in preparing biologically relevant heterocyclic compounds, such as pyrrolo[1,2-c]pyridines, selenazolo[3,2-a]pyrimidin-7-ones, and pyrazolo[1,5-a]pyridines. [, , , ]
- Natural Product Synthesis: It serves as a key intermediate in synthesizing natural products like (+)-decursinol, a compound with potential medicinal properties. []
- Organic Materials: It can be polymerized to form poly(ethyl propiolate) (PEP), which exhibits interesting electrical properties and can be used in nanotechnological applications. []
Q7: How has computational chemistry contributed to understanding the reactivity of ethyl propiolate?
A7: Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in understanding the reactivity and reaction mechanisms of ethyl propiolate:
- Mechanism Elucidation: DFT calculations help decipher the reaction mechanisms of reactions involving ethyl propiolate, such as the [3+2] cycloaddition with aryl azides, revealing mechanistic details like the involvement of polar intermediates and the synchronicity of bond formation. []
- Regioselectivity Prediction: Computational studies assist in predicting and explaining the regioselectivity observed in reactions like the 1,3-dipolar cycloaddition of pyrimidinium ylides and the Diels-Alder reaction with furan, offering insights into factors like orbital interactions and steric effects. [, , ]
- Transition State Analysis: DFT calculations enable the optimization and characterization of transition state structures, providing valuable information about the activation energies and geometries involved in reactions like the Michael addition of aniline. []
Q8: How is computational chemistry employed to understand the solvent effects on ethyl propiolate reactions?
A8: Theoretical studies using DFT calculations help elucidate the influence of solvents on the reactivity of ethyl propiolate. For example, calculations can rationalize the observed regioselectivity changes in the 1,3-dipolar cycloaddition of 2-furfural oxime with ethyl propiolate in different solvents. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



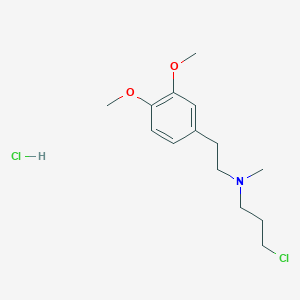



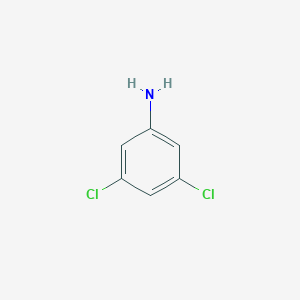
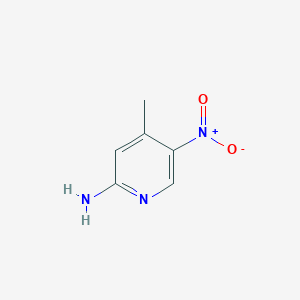
![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)
![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)





